Cas no 1007477-02-2 (1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole)
![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole structure](https://www.kuujia.com/scimg/cas/1007477-02-2x500.png)
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole
- 1-[(3-fluorophenyl)methyl]-4-nitropyrazole
- 1-(3-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE
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- MDL: MFCD03087888
- Inchi: 1S/C10H8FN3O2/c11-9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
- InChI Key: JEDQGIUMSHIRIH-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)CN1C=C(C=N1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 259
- Topological Polar Surface Area: 63.6
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB422856-1 g |
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole |
1007477-02-2 | 1g |
€542.30 | 2023-06-16 | ||
abcr | AB422856-5 g |
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole |
1007477-02-2 | 5g |
€947.00 | 2023-06-16 | ||
abcr | AB422856-5g |
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole; . |
1007477-02-2 | 5g |
€947.00 | 2025-02-13 | ||
abcr | AB422856-25g |
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole; . |
1007477-02-2 | 25g |
€1851.50 | 2025-02-13 | ||
abcr | AB422856-10g |
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole; . |
1007477-02-2 | 10g |
€1330.40 | 2025-02-13 | ||
A2B Chem LLC | AJ26529-5g |
1-[(3-fluorophenyl)methyl]-4-nitro-1H-pyrazole |
1007477-02-2 | 95+% | 5g |
$1591.00 | 2024-04-20 | |
A2B Chem LLC | AJ26529-10g |
1-[(3-fluorophenyl)methyl]-4-nitro-1H-pyrazole |
1007477-02-2 | 95+% | 10g |
$2198.00 | 2024-04-20 | |
A2B Chem LLC | AJ26529-50g |
1-[(3-fluorophenyl)methyl]-4-nitro-1H-pyrazole |
1007477-02-2 | 95+% | 50g |
$4190.00 | 2024-04-20 | |
abcr | AB422856-10 g |
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole |
1007477-02-2 | 10g |
€1330.40 | 2023-06-16 | ||
Chemenu | CM331451-1g |
1-[(3-Fluorophenyl)methyl]-4-nitro-1h-pyrazole |
1007477-02-2 | 95%+ | 1g |
$445 | 2023-02-03 |
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole
1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole: A Comprehensive Overview
The compound with CAS No. 1007477-02-2, commonly referred to as 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a fluorophenyl substituent and a nitro group, making it a versatile building block for various applications.
Pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms, serves as the core structure of this molecule. The presence of the 3-fluorophenyl group introduces electronic and steric effects that enhance the molecule's reactivity and selectivity in various chemical reactions. The nitro group further modulates the electronic properties of the compound, making it an attractive candidate for use in drug design and materials synthesis.
Recent studies have highlighted the potential of 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of anti-inflammatory and anticancer drug discovery. The compound's ability to undergo diverse transformations, such as nucleophilic aromatic substitution and cycloaddition reactions, has made it a valuable intermediate in organic synthesis.
In addition to its pharmacological applications, this compound has also been investigated for its potential in materials science. The incorporation of the fluorophenyl group and the nitro group into the pyrazole framework has been shown to enhance the molecule's stability and electronic properties, making it suitable for use in advanced materials such as organic semiconductors and sensors.
From a synthetic perspective, the preparation of 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole involves a series of well-defined steps that highlight its structural complexity. The synthesis typically begins with the preparation of intermediates such as fluorobenzaldehyde and pyrazole derivatives, followed by carefully controlled coupling reactions to assemble the final product. The optimization of these reaction conditions has been a focal point of recent research efforts, with studies focusing on improving yields and reducing reaction times.
The structural elucidation of this compound has been facilitated by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have provided critical insights into the compound's molecular structure, confirming its identity and purity. Furthermore, computational studies using density functional theory (DFT) have been employed to investigate the electronic properties of the molecule, shedding light on its reactivity and potential applications.
One area where 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole has shown particular promise is in drug design. Its unique combination of functional groups allows for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Recent research has demonstrated its utility as a scaffold for designing inhibitors targeting key enzymes involved in inflammatory pathways, offering new avenues for therapeutic intervention.
Moreover, this compound has been explored for its potential in developing novel materials with tailored electronic properties. By incorporating this molecule into polymer frameworks or using it as a building block for supramolecular assemblies, researchers have demonstrated its ability to enhance material performance in areas such as energy storage and sensing technologies.
In conclusion, 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combined with its versatile reactivity and tunable properties, positions it as an important tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly prominent role in advancing modern chemistry and materials science.
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